Lithium 7-fluoro-1-isopropyl-1H-benzo[d]imidazole-2-carboxylate
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Overview
Description
Lithium 7-fluoro-1-isopropyl-1H-benzo[d]imidazole-2-carboxylate is a synthetic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
It is known that imidazole derivatives, which this compound is a part of, are key components to functional molecules used in a variety of everyday applications . They have been deployed in traditional applications in pharmaceuticals and agrochemicals .
Mode of Action
Imidazole derivatives have been known to interact with their targets in a variety of ways, depending on the specific functional groups present .
Biochemical Pathways
Imidazole derivatives have been known to influence a wide range of applications, from pharmaceuticals and agrochemicals to dyes for solar cells and other optical applications, functional materials, and catalysis .
Result of Action
Imidazole derivatives have been known to exhibit a broad range of chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium 7-fluoro-1-isopropyl-1H-benzo[d]imidazole-2-carboxylate typically involves the following steps:
Formation of the Benzimidazole Core: The initial step involves the synthesis of the benzimidazole core. This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination. This can be done using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Isopropylation: The isopropyl group is introduced through alkylation, typically using isopropyl bromide in the presence of a base like potassium carbonate.
Lithiation: The final step involves the lithiation of the carboxylate group. This can be achieved by treating the carboxylic acid derivative with lithium hydroxide or lithium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the fluorine atom or the benzimidazole ring. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols can replace the fluorine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced forms of the benzimidazole ring or fluorine-substituted derivatives.
Substitution: Substituted benzimidazole derivatives with various functional groups replacing the fluorine atom.
Scientific Research Applications
Chemistry
In chemistry, Lithium 7-fluoro-1-isopropyl-1H-benzo[d]imidazole-2-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of fluorine substitution on the biological activity of benzimidazole derivatives. It serves as a model compound to investigate the interactions of fluorinated benzimidazoles with biological targets.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer activities. The presence of lithium and fluorine may enhance these properties, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the design of materials with enhanced stability, reactivity, or other desirable characteristics.
Comparison with Similar Compounds
Similar Compounds
7-fluoro-1H-benzo[d]imidazole-2-carboxylate: Lacks the isopropyl group and lithium ion.
1-isopropyl-1H-benzo[d]imidazole-2-carboxylate: Lacks the fluorine atom and lithium ion.
Lithium benzo[d]imidazole-2-carboxylate: Lacks the fluorine atom and isopropyl group.
Uniqueness
Lithium 7-fluoro-1-isopropyl-1H-benzo[d]imidazole-2-carboxylate is unique due to the combination of the lithium ion, fluorine atom, and isopropyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
lithium;7-fluoro-1-propan-2-ylbenzimidazole-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O2.Li/c1-6(2)14-9-7(12)4-3-5-8(9)13-10(14)11(15)16;/h3-6H,1-2H3,(H,15,16);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMOVJAKOYQILJA-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C)N1C2=C(C=CC=C2F)N=C1C(=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FLiN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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